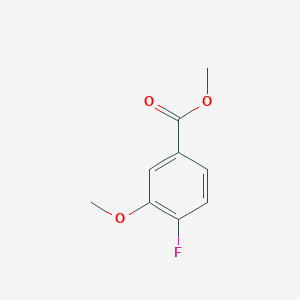

Methyl 4-fluoro-3-methoxybenzoate

Description

Properties

IUPAC Name |

methyl 4-fluoro-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTVDAXZKFVQPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343877 | |

| Record name | Methyl 4-fluoro-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74385-37-8 | |

| Record name | Methyl 4-fluoro-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-fluoro-3-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of Fluorinated Benzoid Scaffolds

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-fluoro-3-methoxybenzoate

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The unique electronic properties of the fluorine atom can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated synthons highly valuable. This compound stands out as a key building block, offering a trifecta of reactive handles—the ester, the methoxy group, and the fluoro-substituted aromatic ring—for elaboration into more complex target molecules. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of a field-proven method for its synthesis and a detailed protocol for its structural characterization, grounded in fundamental chemical principles.

Synthetic Strategy: From Precursor to Product

The most direct and widely adopted approach for synthesizing this compound is the acid-catalyzed esterification of its corresponding carboxylic acid, 4-fluoro-3-methoxybenzoic acid. This method, a variation of the classic Fischer-Speier esterification, is favored for its operational simplicity, high yields, and the use of readily available, cost-effective reagents.[1]

Synthesis of the Carboxylic Acid Precursor

The journey begins with the synthesis of the essential precursor, 4-fluoro-3-methoxybenzoic acid. While several routes exist, a common pathway involves the hydrolysis of this compound itself, which is often commercially available or can be synthesized from materials like 2-Fluoro-5-methylaniline.[2] For the purpose of this guide, we will focus on the esterification step, assuming the availability of the starting carboxylic acid. A typical hydrolysis protocol to obtain the acid from the ester involves treatment with a base like sodium hydroxide in a methanol/water solvent system, followed by acidification to precipitate the product.[3]

Core Synthesis: Fischer-Speier Esterification

The Fischer-Speier esterification is an equilibrium-controlled reaction. To drive the reaction towards the product (the ester), Le Châtelier's principle is leveraged. This is achieved by either using a large excess of one of the reactants (typically the alcohol, methanol in this case, which can also serve as the solvent) or by removing the water byproduct as it forms.[1]

Mechanism of Action: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (methanol). The resulting tetrahedral intermediate then undergoes a series of proton transfers and the elimination of a water molecule to yield the protonated ester, which is finally deprotonated to give the final product and regenerate the acid catalyst.

Below is a diagram illustrating the mechanistic pathway.

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and understanding.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity |

| 4-Fluoro-3-methoxybenzoic acid | 170.14 | 1.0 | 10.0 g |

| Methanol (Anhydrous) | 32.04 | ~42 | 100 mL |

| Sulfuric Acid (Concentrated, 98%) | 98.08 | 0.1 | 0.6 mL |

| Saturated Sodium Bicarbonate Solution | - | - | As needed |

| Brine (Saturated NaCl Solution) | - | - | As needed |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed |

| Ethyl Acetate | 88.11 | - | As needed |

Procedure:

-

Reaction Setup: To a 250 mL dry, round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-methoxybenzoic acid (10.0 g).

-

Expertise & Experience: Ensuring the glassware is completely dry is critical to prevent the added water from shifting the reaction equilibrium back towards the reactants.

-

-

Solvent and Reactant Addition: Add anhydrous methanol (100 mL). The large excess of methanol serves as both the solvent and a reactant, driving the equilibrium towards the ester product.[1]

-

Catalyst Addition: Place the flask in an ice bath to cool the solution. While stirring, slowly and carefully add concentrated sulfuric acid (0.6 mL) dropwise.

-

Trustworthiness: The exothermic nature of dissolving sulfuric acid in methanol necessitates cooling to prevent uncontrolled boiling and potential side reactions.

-

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70°C) using a heating mantle. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching and Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water (200 mL). A white solid should precipitate.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Expertise & Experience: Ethyl acetate is chosen for its ability to dissolve the ester product while having limited miscibility with water.

-

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining sulfuric acid and unreacted carboxylic acid, followed by brine (1 x 50 mL) to remove residual water.

-

Trustworthiness: The bicarbonate wash is a critical purification step. The effervescence of CO₂ gas indicates the neutralization of acid.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a white solid.[4]

Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any synthetic workflow. A combination of spectroscopic techniques provides a comprehensive structural fingerprint of the target molecule.

Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

-

¹H NMR (Proton NMR): The proton NMR spectrum will confirm the presence and connectivity of all hydrogen atoms. The expected signals for this compound are:

-

A singlet integrating to 3H around δ 3.9 ppm, corresponding to the methoxy group (-OCH₃).

-

A singlet integrating to 3H around δ 3.9 ppm, corresponding to the methyl ester group (-COOCH₃). Note that these two singlets may overlap or be very close.

-

A multiplet or doublet of doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three aromatic protons. The coupling with the fluorine atom will influence the splitting patterns. For instance, a proton ortho to the fluorine will show a larger coupling constant.[3]

-

-

¹³C NMR (Carbon NMR): This technique provides information about the carbon skeleton.

-

Signals for the two methyl carbons (-OCH₃ and -COOCH₃) are expected around δ 50-60 ppm.

-

Multiple signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the fluorine showing a characteristic large C-F coupling constant.

-

A signal for the ester carbonyl carbon (C=O) is expected around δ 165 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹.

-

C-O Stretches: Strong bands corresponding to the ester and ether C-O single bonds will appear in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ range.

-

C-F Stretch: A strong absorption band is typically observed in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation patterns, further confirming its identity.

-

Molecular Ion Peak (M⁺): For this compound (C₉H₉FO₃), the expected molecular weight is 184.16 g/mol . The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 184.

-

Fragmentation: Common fragmentation patterns for methyl benzoates include the loss of the methoxy radical (•OCH₃, 31 mass units) to give an acylium ion, or the loss of the methyl group.

Summary of Characterization Data:

| Technique | Feature | Expected Value/Region |

| ¹H NMR | Aromatic Protons | δ 7.0-8.0 ppm (multiplets) |

| Methoxy Protons (-OCH₃) | δ ~3.9 ppm (singlet, 3H) | |

| Ester Protons (-OCH₃) | δ ~3.9 ppm (singlet, 3H) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~165 ppm |

| Aromatic Carbons | δ 110-160 ppm | |

| Methyl Carbons | δ 50-60 ppm | |

| IR | C=O Stretch | 1720-1740 cm⁻¹ (strong) |

| C-O Stretches | 1100-1300 cm⁻¹ (strong) | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z = 184 |

Safety, Storage, and Handling

As with all laboratory procedures, adherence to safety protocols is paramount.

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn. Concentrated sulfuric acid is highly corrosive and requires extreme care during handling.

-

Storage: this compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.

Applications in Research and Development

This compound is not an end product but a valuable intermediate. Its utility is demonstrated in its role as a precursor to other important building blocks, such as 4-fluoro-3-hydroxybenzoic acid, which is a known intermediate in the synthesis of Acoramidis, a transthyretin stabilizer for treating transthyretin amyloidosis.[5] The presence of multiple functional groups allows for selective chemical modifications, making it a versatile scaffold in the synthesis of novel pharmaceutical agents and agrochemicals.[6]

References

-

Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

-

Molbase. 3-Fluoro-4-methoxybenzoic acid: Properties, Uses and Synthesis. [Link]

-

Wikipedia. Fischer–Speier esterification. [Link]

-

Six Chongqing Chemdad Co., Ltd. 4-FLUORO-3-METHOXYBENZOIC ACID. [Link]

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. 4-FLUORO-3-METHOXYBENZOIC ACID Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]

- 5. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 6. nbinno.com [nbinno.com]

A-Z Guide to the Spectroscopic Characterization of Methyl 4-fluoro-3-methoxybenzoate

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 4-fluoro-3-methoxybenzoate (MFMB), a key intermediate in pharmaceutical synthesis. Intended for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide delves into the structural and electronic rationale behind the observed spectral features, supported by established principles and experimental protocols. Our objective is to furnish a comprehensive and practical resource that enhances the understanding and application of spectroscopic techniques in the structural elucidation of complex organic molecules.

Introduction: The Molecular Profile of this compound

This compound, with a molecular formula of C₉H₉FO₃ and a molecular weight of 184.16 g/mol , is a substituted aromatic ester. Its structure is characterized by a benzene ring substituted with a methyl ester group (-COOCH₃), a fluorine atom (-F), and a methoxy group (-OCH₃). The relative positioning of these functional groups dictates the molecule's electronic and steric properties, which are, in turn, reflected in its spectroscopic signatures. Understanding the interplay of these substituents is paramount for the accurate interpretation of the spectral data.

The fluorine atom, being highly electronegative, and the methoxy group, an electron-donating group, create a unique electronic environment on the aromatic ring. This, coupled with the electron-withdrawing nature of the methyl ester, results in distinct chemical shifts in NMR spectroscopy, characteristic vibrational frequencies in IR spectroscopy, and predictable fragmentation patterns in mass spectrometry.

Below is a diagram illustrating the molecular structure and numbering scheme that will be used for spectral assignments throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Core Structure

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of each nucleus.

¹H NMR Analysis: Unraveling the Proton Environment

The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons. The chemical shifts are influenced by the electron density around the proton, with electronegative groups causing a downfield shift (deshielding).[1]

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 - 7.5 | m | 2H | Aromatic H (H-2, H-6) |

| ~7.2 | t | 1H | Aromatic H (H-5) |

| 3.92 | s | 3H | OCH₃ (ester) |

| 3.89 | s | 3H | OCH₃ (ether) |

Note: Predicted values based on typical chemical shift ranges and substituent effects. Actual experimental values may vary slightly.

-

Aromatic Protons (δ ~7.2 - 7.6 ppm): The protons on the aromatic ring appear in the characteristic downfield region of 6.5-8.0 ppm.[2] The electron-withdrawing ester group and the electronegative fluorine atom deshield these protons. The complex multiplicity arises from proton-proton and proton-fluorine couplings.

-

Methoxy Protons (δ 3.92 and 3.89 ppm): The two methoxy groups appear as sharp singlets, as they have no adjacent protons to couple with. The ester methoxy protons are slightly more deshielded due to the direct attachment to the carbonyl group.

¹³C NMR Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Carbons in an aromatic ring typically absorb in the 120-150 ppm range.[2] The chemical shifts are significantly influenced by the attached substituents.[3][4]

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~155 (d) | C-F |

| ~148 | C-OCH₃ |

| ~128 | C-COOCH₃ |

| ~125 | C-H |

| ~118 | C-H |

| ~115 (d) | C-H |

| 56.3 | OCH₃ (ether) |

| 52.4 | OCH₃ (ester) |

Note: Predicted values based on typical chemical shift ranges and substituent effects. The 'd' indicates a doublet due to carbon-fluorine coupling.

-

Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon is significantly deshielded and appears far downfield.

-

Aromatic Carbons (δ ~115 - 155 ppm): The aromatic carbons show a wide range of chemical shifts due to the varied electronic effects of the substituents. The carbon directly bonded to the fluorine will appear as a doublet due to C-F coupling.

-

Methoxy Carbons (δ 52.4 and 56.3 ppm): The two methoxy carbons appear in the typical upfield region for sp³ carbons bonded to oxygen.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (often several hundred to thousands) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal.

Caption: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[5]

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester and ether) |

| ~1100 | Strong | C-F stretch |

-

C=O Stretch (~1720 cm⁻¹): A strong, sharp absorption in this region is a definitive indicator of the ester carbonyl group.

-

C-O Stretches (~1250 cm⁻¹): The C-O single bond stretches of the ester and ether functionalities typically appear as strong bands in this region.

-

C-F Stretch (~1100 cm⁻¹): The carbon-fluorine bond stretch gives rise to a strong absorption in the fingerprint region.

-

Aromatic C=C Stretches (~1600, ~1500 cm⁻¹): These absorptions are characteristic of the benzene ring.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR is a convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 184 | [M]⁺ (Molecular Ion) |

| 153 | [M - OCH₃]⁺ |

| 125 | [M - COOCH₃]⁺ |

-

Molecular Ion (m/z 184): The peak corresponding to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.

-

[M - OCH₃]⁺ (m/z 153): Loss of the methoxy radical from the ester group is a common fragmentation pathway for methyl esters.[6]

-

[M - COOCH₃]⁺ (m/z 125): Cleavage of the ester group results in this fragment.

Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion can then undergo various bond cleavages to form stable fragment ions. The most likely fragmentation involves the loss of the methoxy radical from the ester, leading to a stable acylium ion.

Caption: Primary fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)

EI is a hard ionization technique that leads to significant fragmentation, which is useful for structural elucidation.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide demonstrates the power of combining NMR, IR, and MS techniques for unambiguous structure determination. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's connectivity and functional group composition. The provided protocols serve as a reliable foundation for researchers to obtain high-quality data for this and similar compounds.

References

-

¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Taylor & Francis Online. [Link]

-

Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics (RSC Publishing). [Link]

-

IR Spectroscopy Table Guide. Berkeley Learning Hub. [Link]

-

¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]

-

Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4... ResearchGate. [Link]

-

IR Chart. University of Colorado Boulder. [Link]

-

Infrared spectroscopy correlation table. Wikipedia. [Link]

-

Spec IR Table For Common Chemical Symbols. Scribd. [Link]

-

Infrared Spectroscopy. Michigan State University Chemistry. [Link]

-

PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

-

¹H NMR Chemical Shift. Oregon State University. [Link]

-

Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

mass spectrum of methyl 2-hydroxybenzoate C8H8O3. Doc Brown's Chemistry. [Link]

-

Mass Spectrometry: Fragmentation. University of Arizona. [Link]

-

Supporting Information for... The Royal Society of Chemistry. [Link]

-

4-Fluoro-3-methoxybenzoic acid. PubChem. [Link]

-

Methyl 4-fluorobenzoate. NIST WebBook. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

3-Fluoro-4-methoxybenzoic acid. PubChem. [Link]

-

Methyl 4-ethoxy-3-methoxybenzoate. PubChem. [Link]

-

Methyl 3-fluoro-4-formylbenzoate. PubChem. [Link]

-

4-Fluoro-3-methoxybenzonitrile. PubChem. [Link]

-

Methyl 3-methoxybenzoate. PubChem. [Link]

-

This compound (C9H9FO3). PubChemLite. [Link]

-

Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). Human Metabolome Database. [Link]

-

Methyl 3-amino-4-hydroxybenzoate. NIST WebBook. [Link]

-

Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. NIST WebBook. [Link]

-

FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)... ResearchGate. [Link]

-

Methyl 4-hydroxy-3-methoxy-benzoate - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Benzoic acid, 3-methoxy-4-methyl-. NIST WebBook. [Link]

-

Benzoic acid, 4-methoxy-, methyl ester. NIST WebBook. [Link]

-

Methyl 3-hydroxy-4-methoxybenzoate. PubChem. [Link]

Sources

1H and 13C NMR spectral analysis of Methyl 4-fluoro-3-methoxybenzoate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 4-fluoro-3-methoxybenzoate

Introduction: Deciphering Molecular Architecture with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of the modern chemist, offering profound insights into the electronic and steric environments of atoms within a molecule. For researchers in drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, a substituted aromatic ester.

The molecule presents a fascinating case study due to the interplay of three distinct substituents on the benzene ring: a fluorine atom, a methoxy group, and a methyl ester group. Each substituent exerts a unique electronic influence—through inductive and resonance effects—that modulates the magnetic environment of every proton and carbon atom. Understanding these influences is key to accurately assigning the complex splitting patterns and chemical shifts observed in the spectra. This whitepaper will deconstruct the ¹H and ¹³C NMR spectra, explaining the causal relationships behind the observed phenomena and providing a framework for analyzing similarly substituted aromatic systems.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion, the following IUPAC-standard numbering system is applied to the this compound structure.

Caption: Structure of this compound with atom numbering.

Part 1: ¹H NMR Spectral Analysis

The proton NMR spectrum of an aromatic compound is dictated by the electronic effects of its substituents. Electron-donating groups (EDGs) increase electron density on the ring, shielding nearby protons and shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) decrease electron density, deshielding protons and shifting them downfield.[1][2]

-

-OCH₃ (Methoxy): A strong electron-donating group through resonance (+R effect) and weakly withdrawing through induction (-I effect). The net effect is strong ortho and para donation.

-

-F (Fluoro): A unique case. It is highly electronegative and thus strongly electron-withdrawing by induction (-I effect). However, it possesses lone pairs that can be donated through resonance (+R effect). For fluorine, the inductive effect typically dominates.

-

-COOCH₃ (Methyl Ester): A moderate electron-withdrawing group through both induction and resonance (-I, -R effects).

Predicted Chemical Shifts and Multiplicities

The aromatic region of the spectrum (typically δ 7.0-8.5 ppm) will display signals for H-2, H-5, and H-6.

-

H-2: This proton is ortho to the electron-withdrawing ester group and meta to both the methoxy and fluoro groups. The strong deshielding from the adjacent ester will push this proton significantly downfield.

-

H-6: This proton is para to the ester group and ortho to the electron-donating methoxy group. The shielding effect from the methoxy group will be partially counteracted by the deshielding from the ester, placing its signal at an intermediate chemical shift.

-

H-5: This proton is ortho to the inductively withdrawing fluorine atom and para to the electron-donating methoxy group. These competing effects will result in a chemical shift that is generally upfield compared to H-2 and H-6.

Spin-Spin Coupling: A Deeper Look

The multiplicity of each signal is determined by spin-spin coupling (J-coupling) with neighboring protons and, crucially, the ¹⁹F nucleus.[3]

-

¹H-¹H Coupling:

-

ortho coupling (³JHH): H-5 and H-6 are adjacent and will show a typical ortho coupling of 7-10 Hz .

-

meta coupling (⁴JHH): H-2 and H-6 are meta to each other and will exhibit a smaller coupling of 2-3 Hz .

-

para coupling (⁵JHH): H-2 and H-5 are para, and their coupling is typically very small (0-1 Hz ) and often not resolved.

-

-

¹H-¹⁹F Coupling: The spin-1/2 ¹⁹F nucleus couples to protons over several bonds.[4][5]

-

ortho coupling (³JHF): H-5 is three bonds away from the fluorine and will show a significant coupling of 7-10 Hz .

-

meta coupling (⁴JHF): H-2 is four bonds away and will show a smaller meta coupling of 2-4 Hz .

-

Predicted Splitting Patterns:

-

H-2: Will be split by H-6 (meta, ~2-3 Hz) and by the fluorine (meta, ~2-4 Hz). This will appear as a doublet of doublets (dd) or a narrow multiplet.

-

H-5: Will be split by H-6 (ortho, ~7-10 Hz) and by the fluorine (ortho, ~7-10 Hz). This will appear as a doublet of doublets (dd) , potentially approaching a triplet if the coupling constants are similar.

-

H-6: Will be split by H-5 (ortho, ~7-10 Hz) and H-2 (meta, ~2-3 Hz). This will appear as a doublet of doublets (dd) .

-

-OCH₃ and -COOCH₃ Protons: These methyl groups are isolated from other protons and will each appear as sharp singlets (s) , typically in the δ 3.8-4.0 ppm region.

Caption: Key ¹H-¹H and ¹H-¹⁹F coupling interactions in this compound.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-2 | ~7.6 - 7.8 | dd | ⁴JHH ≈ 2-3, ⁴JHF ≈ 2-4 | 1H |

| H-6 | ~7.4 - 7.6 | dd | ³JHH ≈ 7-10, ⁴JHH ≈ 2-3 | 1H |

| H-5 | ~7.1 - 7.3 | dd | ³JHH ≈ 7-10, ³JHF ≈ 7-10 | 1H |

| -COOCH₃ (C8-H) | ~3.9 | s | - | 3H |

| -OCH₃ (C9-H) | ~3.9 | s | - | 3H |

Note: Precise chemical shifts are dependent on the solvent and spectrometer frequency.[6][7][8]

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of the carbon skeleton. The chemical shifts of aromatic carbons are highly sensitive to substituent effects.[9][10][11] A key diagnostic feature for fluorinated compounds is the presence of large ¹³C-¹⁹F coupling constants, which split the signals of nearby carbons into doublets.[12][13]

Predicted Chemical Shifts

-

C-4 (ipso- to F): This carbon is directly bonded to the highly electronegative fluorine atom. Its signal will be shifted significantly downfield and will appear as a large doublet due to a one-bond coupling (¹JCF).

-

C-3 (ipso- to OCH₃): Bonded to the electronegative oxygen of the methoxy group, this carbon will also be strongly deshielded and shifted downfield. It will show a two-bond coupling to fluorine (²JCF).

-

C-1 (ipso- to COOCH₃): The quaternary carbon attached to the ester group. Its chemical shift is influenced by the carbonyl group. It will exhibit a small four-bond coupling to fluorine (⁴JCF).

-

C-2, C-5, C-6: These protonated carbons will appear in the typical aromatic region (δ 110-135 ppm). Their specific shifts are determined by the combined electronic effects of the three substituents. Each will be split into a doublet by coupling to the fluorine atom.

-

Carbonyl Carbon (C-7): The ester carbonyl carbon will resonate far downfield, typically in the δ 165-170 ppm region.

-

Methyl Carbons (C-8, C-9): The two methoxy carbons will appear upfield, generally between δ 50-60 ppm.

¹³C-¹⁹F Coupling Constants: The Definitive Signature

The magnitude of the JCF coupling constant is strongly dependent on the number of bonds separating the carbon and fluorine atoms.[12][14]

-

¹JCF (C-4): A very large one-bond coupling, typically >240 Hz . This is a definitive indicator of a C-F bond.

-

²JCF (C-3, C-5): A significant two-bond (geminal) coupling, in the range of 20-30 Hz .

-

³JCF (C-2, C-6): A smaller three-bond (vicinal) coupling, typically 5-10 Hz .

-

⁴JCF (C-1): A small four-bond coupling, around 1-3 Hz , which may only appear as a broadening of the signal.

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | ¹³C-¹⁹F Coupling (JCF, Hz) | Multiplicity |

| C-7 (-C OOCH₃) | ~165 - 168 | Small or unresolved | s or narrow d |

| C-4 | ~152 - 156 | ¹J ≈ 245-255 | d |

| C-3 | ~147 - 151 | ²J ≈ 20-25 | d |

| C-1 | ~128 - 132 | ⁴J ≈ 1-3 | d or br s |

| C-6 | ~124 - 127 | ³J ≈ 5-8 | d |

| C-2 | ~118 - 122 | ³J ≈ 7-10 | d |

| C-5 | ~114 - 117 | ²J ≈ 20-25 | d |

| C-9 (-OC H₃) | ~55 - 58 | - | q |

| C-8 (-COOC H₃) | ~51 - 54 | - | q |

Note: In a proton-coupled ¹³C spectrum, the signals for C-8 and C-9 would appear as quartets (q) due to coupling with their attached protons.

Experimental Protocols

Standard Protocol for NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Experiment: Standard one-pulse proton experiment.

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Spectrometer: Same as for ¹H NMR (operating at ~100 MHz for ¹³C).

-

Experiment: Proton-decoupled one-pulse carbon experiment (e.g., zgpg30).

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

-

Pulse Angle: 30 degrees.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-2048, as ¹³C is much less sensitive than ¹H.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Manually phase the spectra and perform baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS peak to δ 0.00 ppm.

-

Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to δ 77.16 ppm or the TMS peak to δ 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Pick and label all peaks in both spectra, measuring coupling constants where possible.

-

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. reddit.com [reddit.com]

- 7. tandfonline.com [tandfonline.com]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. acdlabs.com [acdlabs.com]

- 14. researchgate.net [researchgate.net]

Physical and chemical properties of Methyl 4-fluoro-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-fluoro-3-methoxybenzoate is a key chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a methyl ester on a benzene ring, provides a versatile scaffold for a variety of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its known applications, tailored for professionals in research and development.

Chemical Identity and Physical Properties

This compound is a solid organic compound. Its fundamental identifiers and key physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 74385-37-8 | [1][2][3][4][5] |

| Molecular Formula | C₉H₉FO₃ | [1][3] |

| Molecular Weight | 184.17 g/mol | [1] |

| Appearance | Solid | [3] |

| Melting Point | 69-71 °C | [1] |

| Boiling Point | 250.5 ± 20.0 °C at 760 mmHg | |

| Solubility | No explicit data found for this compound. Based on a related compound, Methyl 4-fluoro-3-nitrobenzoate, it is likely soluble in ethanol, ether, and methanol, and insoluble in water. | [6][7] |

Note on conflicting data: Another source reported a melting point of 40 °C. The 69-71 °C range is provided by a chemical supplier and may be more indicative of the purified compound.

Structure:

Figure 1: Chemical structure of this compound.

Spectroscopic Data

Mass Spectrometry (Predicted):

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 185.06085 | 133.6 |

| [M+Na]⁺ | 207.04279 | 143.0 |

| [M-H]⁻ | 183.04629 | 136.7 |

| [M+NH₄]⁺ | 202.08739 | 153.9 |

| [M+K]⁺ | 223.01673 | 142.2 |

| [M]⁺ | 184.05302 | 136.1 |

Data from PubChemLite[8]

¹H and ¹³C NMR (Anticipated Resonances): Based on the structure, the following proton and carbon environments are expected. The chemical shifts of related benzoate esters can be used as a reference. For example, in the ¹H NMR spectrum of a similar compound in CDCl₃, aromatic protons typically appear between δ 7.0 and 8.2 ppm, the methoxy protons around δ 3.9 ppm, and the methyl ester protons also around δ 3.9 ppm[9].

Infrared (IR) Spectroscopy (Anticipated Absorptions): Key functional groups will give rise to characteristic IR absorptions. Expected peaks include C=O stretching for the ester (typically around 1720 cm⁻¹), C-O stretching for the ester and ether, C-F stretching, and aromatic C-H and C=C vibrations.

Chemical Synthesis

The primary route for synthesizing this compound is through the Fischer esterification of its corresponding carboxylic acid, 4-fluoro-3-methoxybenzoic acid.

Workflow for Fischer Esterification:

Figure 2: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on established methods for Fischer esterification[6][10][11][12].

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-fluoro-3-methoxybenzoic acid (1 equivalent) with an excess of anhydrous methanol (which also serves as the solvent).

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred solution.

-

-

Reaction:

-

Heat the reaction mixture to a gentle reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers and wash with brine.

-

-

Purification:

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel or by distillation.

-

Chemical Reactivity and Applications

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of its functional groups.

Key Reactions:

-

Hydrolysis: The methyl ester can be readily hydrolyzed under basic conditions to yield 4-fluoro-3-methoxybenzoic acid. This reaction is often a step in a multi-step synthesis where the ester serves as a protecting group for the carboxylic acid.

Experimental Protocol: Hydrolysis of this compound

This protocol is adapted from a known procedure for the hydrolysis of this specific ester[13].

-

Reaction Setup:

-

Dissolve this compound (1 equivalent) in methanol in a suitable reaction vessel.

-

Add an aqueous solution of sodium hydroxide (e.g., 4 equivalents).

-

Stir the reaction mixture at room temperature.

-

-

Work-up:

-

Upon completion of the reaction (monitored by TLC), remove the methanol under reduced pressure.

-

Dissolve the residue in water and acidify with a suitable acid (e.g., 1N HCl) to a pH of approximately 4.

-

The precipitated 4-fluoro-3-methoxybenzoic acid can be collected by filtration, washed with water, and dried.

-

Applications in Drug Discovery and Agrochemicals:

The fluorinated and methoxylated benzene ring is a common motif in many biologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and electronic properties[14]. As such, this compound serves as a key starting material or intermediate in the synthesis of:

-

Active Pharmaceutical Ingredients (APIs): The structural features of this compound are found in various drug candidates.

-

Agrochemicals: It is used in the development of modern herbicides and fungicides.

Safety Information

This compound is classified as an irritant[1]. Standard laboratory safety precautions should be observed when handling this compound.

-

Hazard Statements: May cause an allergic skin reaction. Causes serious eye irritation.[1]

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing.[1]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. It is classified as a combustible solid.

Conclusion

This compound is a versatile and important chemical intermediate for researchers and professionals in drug development and other areas of chemical synthesis. Its well-defined physical and chemical properties, coupled with its straightforward synthesis and reactivity, make it a valuable tool for the construction of complex molecular architectures. This guide provides a foundational understanding of this compound to facilitate its effective and safe use in a laboratory setting.

References

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Fischer Esterification Procedure. [Link]

-

PubChem. 3-Fluoro-4-methoxybenzoic acid. [Link]

-

Fischer Esterification. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

-

NIST. Methyl 4-fluorobenzoate. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

-

PubChemLite. This compound (C9H9FO3). [Link]

-

PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid. [Link]

-

BG. Table S1: List of the analyzed compounds and of the m/z ratio and mass spectra factor used for their integration.. [Link]

-

Wired Chemist. methyl 4-methoxybenzoate Proton Full Spectrum. [Link]

-

NIST. 3-Fluoro-4-trifluoromethylbenzoic acid, 4-methoxy-2-methylbutyl ester. [Link]

-

PubChem. Methyl 3-methoxybenzoate. [Link]

-

NIST. Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. [Link]

-

Human Metabolome Database. Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). [Link]

-

ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b).... [Link]

-

NIST. Methyl 3-amino-4-hydroxybenzoate. [Link]

-

NIST. Methyl 3-methoxy-4-nitrobenzoate. [Link]

Sources

- 1. 74385-37-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. file.chemscene.com [file.chemscene.com]

- 3. This compound 74385-37-8 [sigmaaldrich.com]

- 4. 74385-37-8|this compound|BLD Pharm [bldpharm.com]

- 5. CAS 74385-37-8 | 2623-3-72 | MDL MFCD06203732 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 7. chemscene.com [chemscene.com]

- 8. PubChemLite - this compound (C9H9FO3) [pubchemlite.lcsb.uni.lu]

- 9. rsc.org [rsc.org]

- 10. cerritos.edu [cerritos.edu]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. Fischer Esterification [organic-chemistry.org]

- 13. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 14. nbinno.com [nbinno.com]

An In-depth Technical Guide to Methyl 4-fluoro-3-methoxybenzoate (CAS 74385-37-8) for Drug Discovery Professionals

Introduction: The Strategic Value of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered pKa—offer medicinal chemists a powerful tool to overcome pharmacokinetic and pharmacodynamic challenges. Methyl 4-fluoro-3-methoxybenzoate (CAS 74385-37-8) emerges as a significant building block in this context. Its pre-functionalized aromatic ring, featuring a synthetically versatile ester, a metabolically robust methoxy group, and a strategically positioned fluorine atom, presents a valuable starting point for the synthesis of complex and novel therapeutic agents.

This technical guide provides a comprehensive overview of the known properties, synthetic utility, and safety considerations for this compound, tailored for researchers, scientists, and drug development professionals. While this compound is primarily utilized as a synthetic intermediate, understanding its characteristics is crucial for its effective application in the synthesis of next-generation pharmaceuticals.

Physicochemical and Structural Properties

This compound is a solid at room temperature, characterized by the following molecular identifiers and properties. While extensive experimental data for this specific compound is not widely published, its fundamental attributes are well-established.

| Property | Value | Source |

| CAS Number | 74385-37-8 | |

| Molecular Formula | C₉H₉FO₃ | [1] |

| Molecular Weight | 184.16 g/mol | |

| Physical Form | Solid | |

| SMILES | COC1=C(C=CC(=C1)C(=O)OC)F | [1] |

| InChI | InChI=1S/C9H9FO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,1-2H3 | [1] |

| InChIKey | BKTVDAXZKFVQPF-UHFFFAOYSA-N | [1] |

Note: Experimental data on properties such as melting point and solubility are not consistently reported in publicly available literature. Researchers should verify these parameters upon acquisition of the material.

Synthetic Utility and Key Reactions

The primary value of this compound lies in its utility as a synthetic intermediate. The ester functionality serves as a handle for various chemical transformations, most notably hydrolysis to its corresponding carboxylic acid, which is a critical precursor for a wide range of further derivatizations.

Hydrolysis to 4-Fluoro-3-methoxybenzoic Acid

The conversion of the methyl ester to the carboxylic acid is a fundamental and high-yielding transformation, typically achieved through base-catalyzed hydrolysis. This reaction unlocks the potential of the scaffold for amide bond formation, among other key synthetic steps in drug development.

Experimental Protocol: Saponification of this compound [2]

-

Dissolution: Dissolve this compound (11 g, 59.8 mmol) in methanol (100 mL) in a suitable reaction vessel.

-

Base Addition: Prepare a solution of sodium hydroxide (9.5 g, 240 mmol) in water (20 mL) and add it to the methanolic solution of the ester.

-

Reaction: Stir the resulting mixture at room temperature (approximately 20°C) for 4 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Work-up:

-

Upon completion, remove the methanol by distillation under reduced pressure.

-

Dissolve the residue in water (100 mL).

-

Adjust the pH of the aqueous solution to 4 using a 1N HCl solution, which will precipitate the carboxylic acid product.

-

-

Isolation and Purification:

-

Collect the precipitated solid by filtration.

-

Wash the solid with water (3 x 50 mL).

-

Dry the solid to yield 4-fluoro-3-methoxybenzoic acid as a white solid (typical yield: ~9 g, 97%).[2]

-

Caption: Synthetic pathway from the ester to the carboxylic acid.

Applications in Drug Discovery: A Gateway to Bioactive Molecules

While direct applications of this compound are not extensively documented, its hydrolysis product, 4-fluoro-3-methoxybenzoic acid, and other structurally related analogs are pivotal in the synthesis of a variety of therapeutic agents. This underscores the role of the title compound as a key starting material.

The 3-fluoro-4-methoxybenzoyl moiety is a recurring motif in medicinal chemistry, particularly in the development of:

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): This structural class is a fundamental component in the synthesis of novel NSAIDs. The strategic placement of the fluorine atom can influence the compound's pharmacokinetic profile and binding interactions with its target enzymes (e.g., cyclooxygenases).[3]

-

Antiviral and Antifungal Agents: The versatility of the fluorinated benzoic acid scaffold allows for its incorporation into diverse heterocyclic systems, leading to the discovery of new antiviral and antifungal compounds.[3]

-

Therapeutics for Neurodegenerative Diseases: Analogs such as 3-fluoro-4-methoxybenzoic acid have been utilized in the synthesis of compounds aimed at treating Alzheimer's disease, highlighting the broad therapeutic potential of this chemical class.[4]

The presence of the fluorine atom is not merely an inert substituent; it actively modulates the electronic properties of the aromatic ring, which can be critical for molecular recognition and metabolic stability.

Safety, Handling, and Storage

Hazard Assessment (based on related compounds)

-

Skin and Eye Irritation: Similar compounds are known to cause skin and eye irritation.[5][6] Direct contact should be avoided.

-

Inhalation: May cause respiratory irritation if inhaled as dust.[6]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Caption: Recommended handling and storage workflow.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[5][8]

-

Classification: This compound is classified as a combustible solid (Storage Class 11).

Disposal

Dispose of unused material and its container in accordance with local, regional, and national regulations for hazardous chemical waste.

Conclusion

This compound is a valuable and versatile building block for drug discovery and medicinal chemistry. Its true potential is realized upon its conversion to the corresponding carboxylic acid, which serves as a gateway to a multitude of bioactive compounds, including NSAIDs and agents targeting infectious and neurodegenerative diseases. While a comprehensive dataset on its intrinsic properties is still emerging, its synthetic utility is clear and well-defined. By adhering to appropriate safety and handling protocols, researchers can effectively leverage this fluorinated scaffold to advance their synthetic programs and contribute to the development of novel therapeutics.

References

-

The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. (2025, December 17). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

This compound (C9H9FO3). (n.d.). PubChemLite. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C9H9FO3) [pubchemlite.lcsb.uni.lu]

- 2. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. ossila.com [ossila.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of Methyl 4-fluoro-3-methoxybenzoate in Common Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 4-fluoro-3-methoxybenzoate. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust, generalized experimental protocol for researchers to determine its solubility in various organic solvents. The methodologies described are based on well-established scientific principles for solubility determination. Additionally, this guide delves into the theoretical principles of solubility, solvent selection strategies, and the implications of solubility data in the context of pharmaceutical research and development, adhering to Good Manufacturing Practices (GMP) where applicable.

Introduction to this compound

This compound is an organic compound with the chemical formula C₉H₉FO₃ and a molecular weight of approximately 184.16 g/mol .[1] Its structure, featuring a benzene ring substituted with a methyl ester, a methoxy group, and a fluorine atom, suggests a moderate polarity. Understanding its solubility in various organic solvents is crucial for a wide range of applications, including:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

-

Crystallization: Essential for obtaining pure crystalline material with desired characteristics.[2][3][4]

-

Formulation Development: A key parameter in developing stable and effective drug product formulations.

-

Analytical Method Development: Choosing suitable diluents for chromatographic analysis.

Given its relevance, particularly in the pharmaceutical industry, all handling and experimental procedures should align with current Good Manufacturing Practices (cGMP) to ensure product quality and safety.[5][6]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like."[7][8] This means that substances with similar intermolecular forces are more likely to be soluble in one another. Key factors influencing the solubility of this compound include:

-

Polarity: The presence of the ester and methoxy groups, along with the fluorine atom, imparts polarity to the molecule. Therefore, it is expected to have better solubility in polar organic solvents.

-

Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the oxygen atoms in the ester and methoxy groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding may exhibit enhanced solubility.[2]

-

Molecular Size and Shape: Larger molecules can sometimes be less soluble as it is more difficult for solvent molecules to surround them.[7]

-

Temperature: For most solids, solubility increases with increasing temperature.[4][7] This principle is fundamental to the technique of recrystallization.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been reported in publicly accessible scientific literature or chemical databases. Researchers are encouraged to use the experimental protocols outlined in this guide to generate precise solubility data for their specific applications. The following table provides a template for recording experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| e.g., Methanol | e.g., HPLC-UV | ||||

| e.g., Ethanol | |||||

| e.g., Acetone | |||||

| e.g., Ethyl Acetate | |||||

| e.g., Toluene | |||||

| e.g., Dichloromethane | |||||

| e.g., Dimethyl Sulfoxide (DMSO) | |||||

| User-defined solvent |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[7] This protocol outlines the necessary steps to accurately measure the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled orbital shaker

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Calibrated analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature until the excess solid has settled. Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Quantification of Solute: Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a calibrated analytical instrument. A pre-established calibration curve is essential for accurate quantification.

-

Calculation of Solubility: Based on the measured concentration and the dilution factor, calculate the original concentration of the saturated solution. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, mol/L).

Caption: Experimental workflow for the shake-flask solubility determination method.

Solvent Selection and Good Manufacturing Practices (GMP)

In the context of drug development, solvent selection is not only a matter of solubility but also of safety and regulatory compliance.[9] The International Council for Harmonisation (ICH) provides guidelines (Q3C) on residual solvents in pharmaceuticals, categorizing them based on their toxicity.[9]

-

Class 1 Solvents: Should be avoided due to their unacceptable toxicity.[10]

-

Class 2 Solvents: Use should be limited due to their inherent toxicity.[10]

-

Class 3 Solvents: Considered less toxic and of lower risk to human health.[10]

When selecting solvents for processes like crystallization, it is crucial to consider these classifications. The goal is to find a solvent (or solvent system) where the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures to maximize yield and purity.[4][11]

Caption: Decision-making flowchart for solvent selection in a GMP environment.

Conclusion

While specific, publicly available solubility data for this compound is currently limited, this guide provides the theoretical foundation and practical methodology for researchers to determine these crucial parameters. By employing the described shake-flask method and adhering to principles of solvent selection guided by safety and regulatory standards, scientists and drug development professionals can generate the high-quality data necessary for process development, formulation, and analytical characterization.

References

-

U.S. Food and Drug Administration (FDA). (n.d.). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

-

APC. (2020, September 28). How to choose a solvent & design a crystallization faster? Retrieved from [Link]

- Vertex AI Search. (n.d.). Residual Solvents In GMP: Classes, Guidelines And Testing.

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Loomis Chaffee. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (n.d.). Impurities: Guideline for Residual Solvents. Retrieved from [Link]

-

Pharmaguideline. (2025, December 9). Current Good Manufacturing Practices (cGMP) | Complete GMP Guide for Pharmaceuticals. Retrieved from [Link]

-

SafetyCulture. (n.d.). A Comprehensive Guide to GMP: Good Manufacturing Practices. Retrieved from [Link]

Sources

- 1. This compound 74385-37-8 [sigmaaldrich.com]

- 2. unifr.ch [unifr.ch]

- 3. approcess.com [approcess.com]

- 4. edu.rsc.org [edu.rsc.org]

- 5. Current Good Manufacturing Practices (cGMP) | Complete GMP Guide for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 6. assets.ctfassets.net [assets.ctfassets.net]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.ws [chem.ws]

- 9. gmpinsiders.com [gmpinsiders.com]

- 10. fda.gov [fda.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

A Comprehensive In-depth Technical Guide on the Theoretical Calculations on the Molecular Structure of Methyl 4-fluoro-3-methoxybenzoate

Introduction

Methyl 4-fluoro-3-methoxybenzoate is an aromatic ester of significant interest in the fields of medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the benzene ring, imparts distinct electronic and steric properties that can influence its reactivity, intermolecular interactions, and ultimately its biological activity or material performance. A thorough understanding of its three-dimensional molecular structure is paramount for elucidating structure-property relationships and guiding the rational design of novel derivatives.[2]

While experimental techniques such as X-ray crystallography and NMR spectroscopy provide invaluable structural information, computational chemistry offers a powerful and complementary approach to investigate molecular geometries and electronic properties with high precision.[3] This technical guide provides a comprehensive overview of the theoretical calculations employed to determine the molecular structure of this compound, with a focus on Density Functional Theory (DFT). As a senior application scientist, this guide is structured to provide not only the methodological steps but also the underlying scientific rationale for the chosen computational strategies, ensuring both technical accuracy and practical insight for researchers, scientists, and drug development professionals.

I. Theoretical Framework and Computational Strategy

The determination of a molecule's stable three-dimensional arrangement, or its equilibrium geometry, is a cornerstone of computational chemistry.[4][5] This is achieved by finding the minimum energy structure on the potential energy surface. For this purpose, Density Functional Theory (DFT) has emerged as a robust and widely used method due to its favorable balance of accuracy and computational cost, particularly for organic molecules.[6][7]

The Choice of Density Functional Theory (DFT)

DFT methods are founded on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a many-electron system are uniquely determined by the electron density.[6] In practice, the Kohn-Sham formalism is employed, which maps the complex interacting system of electrons onto a fictitious system of non-interacting electrons moving in an effective potential.[6]

For the study of this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, and it has been extensively benchmarked for its reliable prediction of molecular geometries and properties for a wide range of organic compounds.[8][9]

The Role of the Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical as it dictates the flexibility the system has to describe the spatial distribution of its electrons. For this investigation, the 6-311++G(d,p) Pople-style basis set is employed.[10]

-

6-311G : This triple-zeta valence basis set provides a more accurate description of the valence electrons, which are primarily involved in chemical bonding.

-

++ : The double plus signs indicate the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are particularly important for accurately describing systems with lone pairs, anions, or weak intermolecular interactions.

-

(d,p) : These are polarization functions added to heavy atoms (d-type) and hydrogen atoms (p-type). Polarization functions allow for the distortion of atomic orbitals, which is crucial for a realistic representation of chemical bonds, especially in systems with heteroatoms like oxygen and fluorine.[11]

The combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a high level of theory that is well-suited for obtaining accurate geometric and electronic properties of this compound.

II. Computational Workflow

The theoretical investigation of this compound's molecular structure follows a systematic and self-validating computational protocol. This workflow ensures the reliability and reproducibility of the obtained results.

Caption: Key structural and electronic features of this compound.

The optimized geometry reveals a nearly planar conformation for the benzene ring and the ester group, which is characteristic of aromatic esters and allows for maximum π-conjugation. The methoxy group is also predicted to be nearly coplanar with the ring. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, while the methoxy group is an electron-donating group. This electronic push-pull effect significantly influences the charge distribution and reactivity of the molecule.

Electronic Properties

-

Frontier Molecular Orbitals (FMOs) : The HOMO is primarily localized on the benzene ring and the oxygen atoms of the methoxy and ester groups, indicating these are the most probable sites for electrophilic attack. The LUMO is predominantly distributed over the aromatic ring and the carbonyl group of the ester, suggesting these regions are susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's chemical stability. [12][13]

-

Molecular Electrostatic Potential (MEP) : The MEP map visually confirms the electronic effects of the substituents. [14][15][16]Regions of negative electrostatic potential (typically colored red or yellow) are concentrated around the electronegative oxygen and fluorine atoms, indicating these are sites of high electron density and are attractive to electrophiles. Conversely, regions of positive electrostatic potential (blue) are found around the hydrogen atoms and the carbonyl carbon, signifying electron-deficient areas that are susceptible to nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis : NBO analysis reveals significant delocalization of electron density from the lone pairs of the oxygen and fluorine atoms into the π-system of the benzene ring. [17]This hyperconjugation contributes to the overall stability of the molecule. The analysis also provides quantitative measures of atomic charges, further elucidating the electronic landscape of the molecule. [18][19]

IV. Conclusion

This in-depth technical guide has outlined a robust and scientifically sound computational strategy for the theoretical determination of the molecular structure of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, we can obtain a detailed and accurate representation of the molecule's geometry and electronic properties. The presented workflow, from initial structure generation to the analysis of advanced electronic properties, provides a comprehensive framework for researchers in drug development and materials science. The insights gained from these theoretical calculations are invaluable for understanding the structure-property relationships of this important molecule and for guiding the design of new compounds with tailored functionalities.

V. References

-

Gaussian. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

-

Computational Chemistry Communication. (n.d.). Molecular Electrostatic Potential (MEP). Retrieved from [Link]

-

Gaussian, Inc. (n.d.). Gaussian 16 Home Page. Retrieved from [Link]

-

Wikipedia. (2023). Gaussian (software). In Wikipedia. Retrieved from [Link]

-

Sumble. (2023). What is Gaussian? Competitors, Complementary Techs & Usage. Retrieved from [Link]

-

Grokipedia. (n.d.). Natural bond orbital. Retrieved from [Link]

-

iOpenShell. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Retrieved from [Link]

-

Q-Chem. (n.d.). Q-Chem 5.0 User's Manual: Vibrational Analysis. Retrieved from [Link]

-

CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service. Retrieved from [Link]

-

UC Research Repository. (n.d.). Computational analysis of molecular vibrational spectra. Retrieved from [Link]

-

Princeton Research Computing. (n.d.). Gaussian. Retrieved from [Link]

-

ORCA Manual. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

-

Pubs.acs.org. (n.d.). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). What is NBO (Natural Bond Orbital) analysis for molecules?. Retrieved from [Link]

-

Chemistry LibreTexts. (2017). Frontier Molecular Orbital Theory. Retrieved from [Link]

-

Prezi. (2023). Gaussian as a Tool for Computational Chemistry and Materials Research. Retrieved from [Link]

-

Matter Modeling Stack Exchange. (2021). Geometry optimization: what happens in the algorithm?. Retrieved from [Link]

-

Imperial College London. (n.d.). CHEM60001: Advanced Chemistry Topics 1 – Pericyclic Reactions LECTURE 4 The Frontier Molecular Orbital (FMO) Approach. Retrieved from [Link]

-